molecular formula C12H13ClN2O B14602747 2-Chloro-7-methoxy-4-propylquinazoline CAS No. 58487-58-4

2-Chloro-7-methoxy-4-propylquinazoline

Cat. No.: B14602747
CAS No.: 58487-58-4
M. Wt: 236.70 g/mol
InChI Key: KUAJPDMFKIEQSG-UHFFFAOYSA-N
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Description

2-Chloro-7-methoxy-4-propylquinazoline is a quinazoline derivative, a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-methoxy-4-propylquinazoline typically involves the reaction of appropriate substituted anilines with formamide derivatives. One common method includes the cyclization of 2-chloro-7-methoxyaniline with propyl isocyanate under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-methoxy-4-propylquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 2-amino-7-methoxy-4-propylquinazoline.

    Oxidation: Formation of quinazoline quinones.

    Reduction: Formation of this compound amines.

    Coupling: Formation of biaryl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antibacterial properties.

Mechanism of Action

The mechanism of action of 2-Chloro-7-methoxy-4-propylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer and antibacterial therapies .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-7-methoxyquinazoline
  • 2-Chloro-4-propylquinazoline
  • 7-Methoxy-4-propylquinazoline

Uniqueness

2-Chloro-7-methoxy-4-propylquinazoline is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the chloro, methoxy, and propyl groups allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

58487-58-4

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

2-chloro-7-methoxy-4-propylquinazoline

InChI

InChI=1S/C12H13ClN2O/c1-3-4-10-9-6-5-8(16-2)7-11(9)15-12(13)14-10/h5-7H,3-4H2,1-2H3

InChI Key

KUAJPDMFKIEQSG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NC2=C1C=CC(=C2)OC)Cl

Origin of Product

United States

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